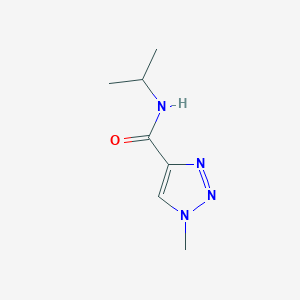
1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a triazole derivative that has various biological activities, including antitumor, antifungal, and antibacterial properties.
Scientific Research Applications
Glycine Transporter 1 Inhibitor
This compound has been identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can increase the concentration of glycine in the brain, which may have therapeutic benefits for certain neurological and psychiatric disorders .
Central Nervous System Drug Development
The compound has been used in the development of drugs for the central nervous system. It has been identified as a structurally diverse back-up compound using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline . This suggests its potential in the development of new CNS drugs.
Anti-Fibrosis Activity
Although not directly mentioned for 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, similar compounds with a pyrimidine moiety have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests the potential of this compound in the development of anti-fibrotic drugs.
Antimicrobial Activity
Pyrimidine derivatives, which are structurally similar to this compound, are known to exhibit antimicrobial activities . This suggests the potential use of this compound in the development of new antimicrobial agents.
Antiviral Activity
Similar to the antimicrobial activity, pyrimidine derivatives have shown antiviral activities . This indicates the potential of this compound in antiviral drug development.
Antitumor Activity
Compounds containing a pyrimidine moiety, like this one, have been reported to exhibit antitumor activities . This suggests the potential use of this compound in cancer therapy.
Mechanism of Action
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and it is involved in several neurological processes.
Mode of Action
1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide acts as a potent inhibitor of GlyT1 . By inhibiting this transporter, the compound increases the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the activation of NMDA (N-methyl-D-aspartate) receptors, which are involved in memory and learning processes.
Biochemical Pathways
The inhibition of GlyT1 by 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide affects the glycinergic neurotransmission pathway . The increase in synaptic glycine concentration leads to enhanced activation of NMDA receptors. This activation can influence various downstream effects, including the modulation of cognitive processes.
Pharmacokinetics
The compound exhibits a favorable pharmacokinetics profile .
Result of Action
The molecular and cellular effects of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide’s action primarily involve the enhancement of glycinergic neurotransmission
properties
IUPAC Name |
1-methyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5(2)8-7(12)6-4-11(3)10-9-6/h4-5H,1-3H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMBDDLWQUUTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

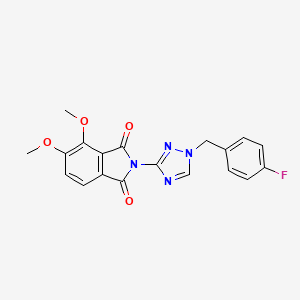
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)
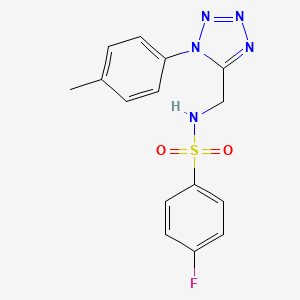
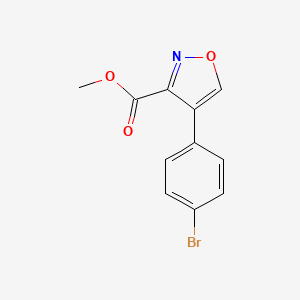
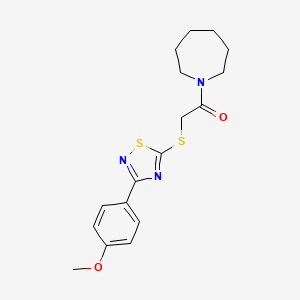
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
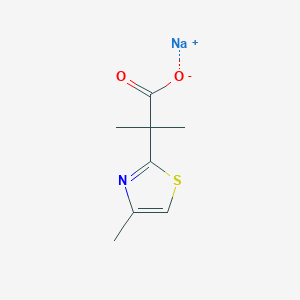
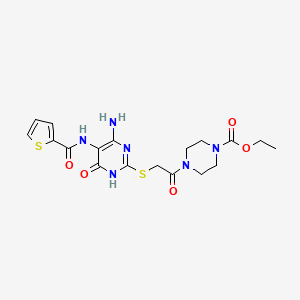
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

